molecular formula C20H24N4O3 B4831024 2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4831024
M. Wt: 368.4 g/mol
InChI Key: STZSKZXSYUPTHC-UHFFFAOYSA-N
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Description

2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with a unique structure that combines a furoyl group, a piperazine ring, and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. This is followed by the introduction of the furoyl group and the piperazine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify the quinazolinone core or the piperazine ring.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furoyl group can lead to the formation of carboxylic acids or aldehydes, while reduction of the quinazolinone core can yield different amine derivatives.

Scientific Research Applications

2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one: A similar compound with a slightly different structure.

    Cetirizine ethyl ester dihydrochloride: Another compound with a piperazine ring and a furoyl group.

Uniqueness

2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-13-17-14(11-20(2,3)12-15(17)25)22-19(21-13)24-8-6-23(7-9-24)18(26)16-5-4-10-27-16/h4-5,10H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZSKZXSYUPTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
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2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
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2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
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2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
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2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
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2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

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